N-prop-2-enylnaphthalene-2-carboxamide
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Overview
Description
N-prop-2-enylnaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, with a prop-2-enyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amine, such as prop-2-enylamine. The reaction is usually carried out in the presence of a coupling agent like phosphorus trichloride in a solvent such as dry chlorobenzene under microwave conditions . The general reaction scheme can be represented as follows:
Naphthalene-2-carboxylic acid+Prop-2-enylaminePCl3,dry chlorobenzenethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The prop-2-enyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like halogens (Cl₂, Br₂) and alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce naphthylamines.
Scientific Research Applications
N-prop-2-enylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-prop-2-enylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: This compound has a similar structure but with a prop-2-ynyl group instead of a prop-2-enyl group.
Naphthalene-2-carboxamide derivatives: Various derivatives with different substituents on the naphthalene ring or the amide nitrogen.
Uniqueness
N-prop-2-enylnaphthalene-2-carboxamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-prop-2-enylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDWLUZNJQIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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